molecular formula C21H18N4O2S B10994486 3-(3-acetyl-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide

3-(3-acetyl-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide

Cat. No.: B10994486
M. Wt: 390.5 g/mol
InChI Key: CHVZWGCDYOPRHC-UHFFFAOYSA-N
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Description

3-(3-acetyl-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide: is a synthetic organic compound with a complex structure. Let’s break down its name:

    3-acetyl-1H-indol-1-yl: This part of the molecule contains an indole ring with an acetyl group at position 3.

    N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide: The core structure consists of a thiazole ring connected to a pyridine ring via an amide linkage.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of Compound A. One common approach involves the condensation of an indole derivative (such as 3-acetylindole) with a thiazole-containing amine (e.g., 4-(pyridin-3-yl)thiazol-2-amine). The reaction typically occurs under mild conditions and yields the desired product.

Industrial Production: While Compound A is not produced on an industrial scale, it serves as a valuable intermediate in the synthesis of other compounds. Researchers often prepare it in the laboratory for further investigations.

Chemical Reactions Analysis

Reactivity: Compound A undergoes various chemical reactions:

    Oxidation: The indole moiety can be oxidized to form an indole-2,3-dione.

    Reduction: Reduction of the carbonyl group (acetyl) may yield a corresponding alcohol.

    Substitution: The pyridine and thiazole rings are susceptible to substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromic acid are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group.

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.

Major Products: The specific products depend on reaction conditions and substituents. For example, reduction of the carbonyl group leads to an alcohol, while substitution reactions yield diverse derivatives.

Scientific Research Applications

Chemistry:

  • Compound A serves as a versatile building block for designing novel molecules due to its unique structure.
  • Researchers explore its reactivity in heterocyclic chemistry and drug discovery.
Biology and Medicine:
  • In drug development, Compound A may act as a scaffold for potential pharmaceuticals.
  • Its interactions with biological targets (e.g., enzymes, receptors) are investigated.
Industry:
  • Although not directly used in industry, its derivatives may find applications in agrochemicals, pharmaceuticals, or materials science.

Mechanism of Action

The exact mechanism by which Compound A exerts its effects remains an active area of research. It likely involves interactions with specific cellular targets, modulating signaling pathways, or influencing enzymatic activity.

Comparison with Similar Compounds

Compound A’s uniqueness lies in its hybrid structure, combining features from indoles, thiazoles, and pyridines. Similar compounds include:

    Indole derivatives: Such as 3-acetylindole or other indole-based scaffolds.

    Thiazole-containing compounds: Like thiazole-based drugs or agrochemicals.

    Pyridine derivatives: Pyridine-based pharmaceuticals or ligands.

Properties

Molecular Formula

C21H18N4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

3-(3-acetylindol-1-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C21H18N4O2S/c1-14(26)17-12-25(19-7-3-2-6-16(17)19)10-8-20(27)24-21-23-18(13-28-21)15-5-4-9-22-11-15/h2-7,9,11-13H,8,10H2,1H3,(H,23,24,27)

InChI Key

CHVZWGCDYOPRHC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=NC(=CS3)C4=CN=CC=C4

Origin of Product

United States

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